N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
説明
特性
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-14(12-8-13-20(17-12)6-1-7-23-13)16-10-2-4-11(5-3-10)21-9-15-18-19-21/h2-5,8-9H,1,6-7H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUBRKLEYNHQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS Number: 1428374-07-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, and presenting relevant data in a structured format.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₇O₂ |
| Molecular Weight | 311.30 g/mol |
| CAS Number | 1428374-07-5 |
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the tetrazole moiety is known to enhance the compound's ability to inhibit specific enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazolo and tetrazole rings. For instance, derivatives similar to N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic effects of several related compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. The MTT assay indicated that these compounds exhibited stronger cytotoxicity than cisplatin, with mechanisms involving apoptosis through caspase activation and modulation of NF-kB and p53 pathways .
Enzyme Inhibition
Compounds with tetrazole structures have also shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. A study reported that certain derivatives exhibited notable AChE inhibition percentages, suggesting potential therapeutic applications in cognitive disorders .
Summary of Biological Activities
類似化合物との比較
Structural and Functional Analogues
The pyrazolo-oxazine scaffold is versatile, with modifications leading to diverse pharmacological profiles. Below is a comparative analysis of key analogs:
Key Findings
Core Modifications Influence Target Selectivity: The target compound’s tetrazole group distinguishes it from GDC-2394, which uses a sulfonamide linker and hexahydroindacene group for NLRP3 inhibition. This suggests that linker chemistry and substituent bulk critically affect target engagement .
Substituent Effects on Potency :
- In PDE4C inhibitors (), fluorination at specific positions (e.g., 6-fluoro) and cyclopropyl groups enhance potency. The target compound’s tetrazole may similarly optimize binding but lacks disclosed activity data for direct comparison .
Synthetic Utility :
- Boronic acid pinacol esters of pyrazolo-oxazine (e.g., AS42468) are intermediates for Suzuki couplings, enabling rapid diversification of the core structure. However, these derivatives lack reported biological data .
Discussion
- Tetrazole vs. Other Heterocycles : The tetrazole group in the target compound offers advantages as a carboxylic acid bioisostere, improving metabolic stability and membrane permeability compared to triazole or carboxylic acid analogs .
- Pharmacological Gaps : While GDC-2394 and PDE4C inhibitors have clear target profiles, the biological activity of the target compound requires further elucidation. Preclinical data on its selectivity, pharmacokinetics, and toxicity are critical next steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
